Epidermin

Lantibiotic Lipid II binding Mechanism of action

Epidermin is a tetracyclic 21-amino-acid type A lantibiotic bacteriocin produced by Staphylococcus epidermidis Tü3298, containing the rare thioether amino acids meso-lanthionine, 3-methyllanthionine, and S-(2-aminovinyl)-D-cysteine. It belongs to the cationic antimicrobial peptide (CAMP) family and exhibits potent, nanomolar-range bactericidal activity against a broad spectrum of Gram-positive pathogens, including staphylococci and streptococci.

Molecular Formula
Molecular Weight
Cat. No. B1576709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpidermin
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Epidermin Type A Lantibiotic: Structural and Functional Baseline for Procurement Decisions


Epidermin is a tetracyclic 21-amino-acid type A lantibiotic bacteriocin produced by Staphylococcus epidermidis Tü3298, containing the rare thioether amino acids meso-lanthionine, 3-methyllanthionine, and S-(2-aminovinyl)-D-cysteine [1]. It belongs to the cationic antimicrobial peptide (CAMP) family and exhibits potent, nanomolar-range bactericidal activity against a broad spectrum of Gram-positive pathogens, including staphylococci and streptococci [2]. Epidermin shares the lipid II-binding motif with nisin but is considerably shorter (22 residues processed vs. 34 for nisin), a structural distinction that has mechanistic and potentially manufacturing implications [2].

Why Lantibiotic Interchangeability Is Not Supported: The Epidermin Case


Despite sharing a lantibiotic classification, type A lantibiotics display substantial divergence in lipid II interaction, pore-forming efficiency, and killing mechanisms. Epidermin uses lipid II as a docking molecule, a property it shares with nisin but not with other staphylococcal type A lantibiotics such as Pep5 and epilancin K7 [1]. Critically, epidermin and gallidermin achieve target-cell killing with markedly reduced reliance on pore formation compared to nisin; in certain strains, nisin is 10-fold less efficient in killing despite forming pores more rapidly [2]. These mechanistic bifurcations mean that potency, spectrum, and resistance susceptibility cannot be inferred from class membership alone, mandating compound-specific evidence for any procurement or lead-selection decision.

Epidermin Differential Evidence Against Closest Analogs: Quantitative Procurement Guide


Lipid II-Dependent Docking: Specificity Divergence from Pep5 and Epilancin K7

Epidermin binds to lipid II, the essential peptidoglycan precursor, as a specific docking molecule for pore formation. In a thin-layer chromatography assay, only nisin and epidermin formed a complex with [14C]-lipid II, whereas Pep5 and epilancin K7 did not [1]. In carboxyfluorescein-loaded liposomes containing 0.05–0.1 mol% lipid II, 0.01 mol% epidermin (relative to lipid) was sufficient to induce rapid marker release; nisin required 0.1 mol% and Pep5/epilancin K7 showed no release at up to 5 mol% [1]. This indicates that Pep5 and epilancin K7 lack the lipid II-targeting mechanism altogether, making them mechanistically distinct from epidermin despite sharing a producer genus and lantibiotic class.

Lantibiotic Lipid II binding Mechanism of action

MIC Potency Advantage Over Nisin and Gallidermin Against Lactococcus lactis HP

In standardized microbroth dilution assays, epidermin displayed a MIC of 0.002 μM against Lactococcus lactis subsp. cremoris HP, which is 24-fold lower than nisin (0.048 μM) and 2.5-fold lower than gallidermin (0.005 μM) [1]. Against Micrococcus flavus DSM 1790, epidermin and gallidermin both achieved 0.002 μM, 3-fold lower than nisin at 0.006 μM. Against Staphylococcus simulans 22, epidermin and gallidermin were equipotent (0.15 μM) and slightly more active than nisin (0.19 μM) [1].

Minimum inhibitory concentration Lantibiotic potency Gram-positive pathogens

Pore Formation-Independent Killing Efficiency: Mechanistic Advantage Over Nisin in Lactococcus

In potassium-efflux experiments with L. lactis subsp. cremoris HP, nisin rapidly induced complete K⁺ leakage at 500 nM, whereas gallidermin (the [Leu6]-analog of epidermin) showed slower and less pronounced efflux; epidermin behaved identically to gallidermin by virtue of the conservative Ile6→Leu substitution [1]. Despite this, nisin was approximately 10-fold less effective in killing the same L. lactis strain, as determined by viable count reduction [1]. A gallidermin mutant, [A12L]gallidermin, completely lost pore-forming ability yet retained significant antimicrobial activity against L. lactis (MIC 0.009 μM vs. wild-type 0.005 μM), demonstrating that pore formation is not the primary killing mechanism for the epidermin/gallidermin scaffold [1].

Pore formation Bactericidal mechanism Lantibiotic resistance

Unique C-Terminal S-Aminovinyl-Cysteine Modification: Biosynthetic Differentiation from Nisin-Type Lantibiotics

Epidermin contains a C-terminal S-(2-aminovinyl)-D-cysteine residue that is absent in nisin and the majority of type A lantibiotics. This residue is installed by the flavoprotein EpiD, which catalyzes the oxidative decarboxylation of the C-terminal cysteine of the precursor peptide EpiA to generate a reactive (Z)-enethiol intermediate [1]. The crystal structure of EpiD in complex with a pentapeptide substrate (DSYTC) was solved at 2.5 Å resolution, providing a structural basis for the unique substrate specificity of the EpiD/EpiC modification system [1]. No orthologous enzyme exists in the nisin or subtilin biosynthetic clusters, which instead employ LanB/LanC dehydratase-cyclase systems without C-terminal oxidative decarboxylation [2].

Post-translational modification Lantibiotic biosynthesis EpiD flavoprotein

Lipid II-Dependent Pore Stability Advantage Over Nisin in Model Membranes

Molecular dynamics simulations of lipid II recognition by type A lantibiotics revealed that epidermin and gallidermin adopt the lipid II-complex-forming conformation approximately twice as frequently as nisin, due to enhanced stabilization contributed by the Lys4 side chain [1]. Experimentally, in DOPC/cholesterol liposomes supplemented with 0.1 mol% lipid II, epidermin induced more sustained carboxyfluorescein leakage than nisin at equimolar peptide concentrations, consistent with a more stable pore complex [2]. This greater pore stability is hypothesized to compensate for the reduced pore-forming rapidity observed in intact cells, yielding net killing efficiency that matches or exceeds that of nisin in organisms where lipid II-dependent pore formation contributes to lethality.

Lipid II Pore stability Membrane permeabilization

Epidermin Procurement Guidance: High-Value Application Scenarios Based on Quantitative Differentiation


Ultra-Low-Dose Gram-Positive Biopreservation Requiring Lactococcal Selectivity

In fermentation processes or food matrices where Lactococcus lactis represents a target spoilage or starter organism, epidermin's 24-fold potency advantage over nisin (MIC 0.002 μM vs. 0.048 μM in L. lactis HP) enables effective growth suppression at substantially lower concentrations, reducing the risk of off-target effects on desired co-cultures [1]. The 2.5× potency gain over the nearly identical analog gallidermin further refines dosing precision.

Anti-Infective Lead Development Targeting Gram-Positive Pathogens with Membrane-Repair Competence

For pathogens that employ membrane-fluidity adaptation or lipid-II modification as resistance strategies, the pore-formation-independent killing mechanism of epidermin-family lantibiotics provides a critical advantage. The A12L gallidermin mutant, which lacks pore-forming activity yet retains near-wild-type potency (MIC 0.009 μM), establishes that cell wall biosynthesis inhibition alone is sufficient for bactericidal action [1]. This scenario supports epidermin selection over pore-dependent nisin in therapeutic discovery programs where membrane-adaptive resistance is a known risk.

C-Terminal Bioconjugation and Semisynthetic Derivatization Programs

The S-aminovinyl-cysteine moiety unique to epidermin, installed by EpiD-mediated oxidative decarboxylation, provides a chemically distinct handle (enethiol pKa ≈ 6.0) for site-selective conjugation at near-neutral pH [2]. This functional group is absent in nisin, subtilin, and Pep5 scaffolds. Medicinal chemistry groups aiming to attach pharmacokinetic enhancers, fluorophores, or targeting ligands to a lantibiotic scaffold should prioritize epidermin over lantibiotics lacking this modification.

Mechanistic Studies Requiring Clean Separation of Lipid II-Dependent and -Independent Activities

Because epidermin uses lipid II as a docking molecule—a property it shares with nisin but not with the same-genus lantibiotics Pep5 and epilancin K7—it serves as a positive-control scaffold for lipid II-dependent pore formation studies [3]. The availability of the epidermin/gallidermin pair (differing only at position 6: Ile vs. Leu) further enables structure–activity relationship investigations with minimal confounding variables [1]. Researchers procuring lantibiotics for mechanistic dissection of the lipid II pathway should select epidermin as the prototypical lipid II-dependent, pore-formation-independent type A lantibiotic.

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